molecular formula C13H18O2 B7991320 4'-Butoxy-2'-methylacetophenone

4'-Butoxy-2'-methylacetophenone

Cat. No.: B7991320
M. Wt: 206.28 g/mol
InChI Key: MGARBMUYMBZUSG-UHFFFAOYSA-N
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Description

4'-Butoxy-2'-methylacetophenone is an aromatic ketone derivative with a butoxy (-OBu) substituent at the para position and a methyl (-CH₃) group at the ortho position relative to the acetyl moiety.

Properties

IUPAC Name

1-(4-butoxy-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-5-8-15-12-6-7-13(11(3)14)10(2)9-12/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGARBMUYMBZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 4’-Butoxy-2’-methylacetophenone follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4’-Butoxy-2’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 4’-Butoxy-2’-methylbenzoic acid.

    Reduction: 4’-Butoxy-2’-methylphenylethanol.

    Substitution: 4’-Butoxy-2’-methyl-3-chloroacetophenone.

Scientific Research Applications

4’-Butoxy-2’-methylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Butoxy-2’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 4'-Hydroxy-2'-methylacetophenone: Hydroxy group at the para position .
  • 4'-Methoxy-2'-methylacetophenone: Methoxy (-OMe) substituent .
  • 4'-Methylacetophenone: Methyl group at para .
  • 2-Bromo-4'-methoxyacetophenone: Bromo and methoxy substituents .

Substituent Impact :

  • Lipophilicity : Butoxy > Methoxy > Hydroxy > Methyl (due to alkyl chain length and polarity) .
  • Electron Effects : Butoxy and methoxy are electron-donating, activating the aromatic ring for electrophilic substitution, whereas bromo is electron-withdrawing .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
4'-Butoxy-2'-methylacetophenone* 206.28 Not reported ~300 (estimated) Low in water; soluble in organic solvents
4'-Hydroxy-2'-methylacetophenone 150.17 129–131 313 Soluble in methanol
4'-Methoxy-2'-methylacetophenone 164.20 72–74 Not reported Soluble in chloroform
2-Bromo-4'-methoxyacetophenone 229.08 Not reported Not reported Limited data

*Estimated values for this compound are based on substituent trends.

Biological Activity

4'-Butoxy-2'-methylacetophenone, a member of the acetophenone family, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈O₂
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 585477

The compound features a butoxy group at the para position and a methyl group at the ortho position relative to the acetophenone structure, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a natural antimicrobial agent, potentially reducing reliance on synthetic antibiotics.

Phytotoxic Effects

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. The compound showed variable effects depending on concentration and plant type.

Plant SpeciesConcentration (mM)Germination Inhibition (%)
Lactuca sativa0.120
Allium cepa1.050

At lower concentrations, it sometimes stimulated germination, while higher concentrations consistently inhibited growth, indicating a dose-dependent response.

The biological activity of this compound appears to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : It has been suggested that the butoxy group enhances membrane permeability, leading to cell lysis in susceptible organisms.
  • Phytohormonal Interaction : Its phytotoxic effects might be mediated through interference with plant growth regulators.

Study on Antimicrobial Activity

A recent study published in Journal of Applied Microbiology highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could be developed into a natural preservative or therapeutic agent due to its low toxicity to human cells compared to traditional antibiotics .

Phytotoxicity Assessment

Another investigation focused on the phytotoxic effects on lettuce (Lactuca sativa) and onion (Allium cepa). Results indicated significant inhibition of seed germination at higher concentrations (1 mM), with implications for its use as a herbicide or growth regulator in agricultural settings .

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